Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI)

Overview

Description

Poriol is a C-methylated flavanone, a type of flavonoid. It is found in the Douglas fir (Pseudotsuga menziesii) as a response to infection by the fungus Poria weirii . The chemical formula of Poriol is C16H14O5, and it has a molar mass of 286.28 g/mol . Poriol is also known by its IUPAC name, (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Poriol typically involves the use of flavonoid precursors. One common method is the cyclization of chalcones under basic conditions to form flavanones. The specific synthetic route for Poriol involves the methylation of the flavanone structure at the C-6 position. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of Poriol is not widely documented, but it would likely involve large-scale synthesis using similar methods to those used in laboratory settings. The process would need to be optimized for yield and purity, potentially involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Poriol undergoes several types of chemical reactions, including:

Oxidation: Poriol can be oxidized to form various quinones and other oxidized derivatives.

Reduction: Reduction of Poriol can lead to the formation of dihydroflavanones.

Substitution: Poriol can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like acetic anhydride or benzoyl chloride in the presence of a base.

Major Products

Oxidation: Quinones and other oxidized flavonoid derivatives.

Reduction: Dihydroflavanones.

Substitution: Acetylated or benzoylated derivatives of Poriol.

Scientific Research Applications

Poriol has several applications in scientific research:

Chemistry: Poriol is studied for its unique chemical properties and potential as a precursor for synthesizing other flavonoid compounds.

Biology: It is investigated for its role in plant defense mechanisms, particularly in response to fungal infections.

Medicine: Poriol and its derivatives are explored for their potential antioxidant, anti-inflammatory, and anticancer properties.

Industry: Poriol can be used in the development of natural product-based pesticides and fungicides.

Mechanism of Action

The mechanism of action of Poriol involves its interaction with various biological targets. As a flavonoid, Poriol can scavenge free radicals, thereby exhibiting antioxidant properties. It can also inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. Additionally, Poriol may interact with cellular signaling pathways that regulate cell growth and apoptosis, which is relevant to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Hesperetin: Known for its potential cardiovascular benefits.

Quercetin: A flavonoid with strong antioxidant and anticancer properties.

Uniqueness

Poriol is unique due to its specific methylation pattern, which can influence its biological activity and solubility. This methylation can enhance its ability to interact with certain biological targets and may improve its stability compared to other flavonoids .

Biological Activity

Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI), is a fluorinated compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanism of action, biological effects, and relevant research findings.

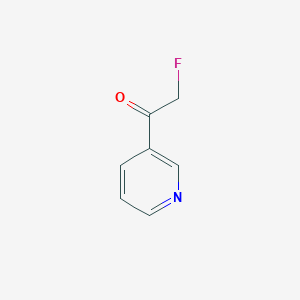

Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) has the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol. Its structure features a pyridine ring, which is known for its ability to interact with various biological targets.

The biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI) is primarily attributed to its interaction with specific enzymes and receptors. The compound can potentially inhibit or activate various biochemical pathways, leading to diverse biological effects.

- Enzyme Interaction : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in diseases such as Alzheimer's and Parkinson's .

- Antioxidant Properties : Similar to other pyridine derivatives, Ethanone may exhibit antioxidant properties by scavenging free radicals, thus contributing to its potential anti-inflammatory effects.

- Cell Signaling : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis, which is relevant for its potential anticancer activity.

In Vitro Studies

A range of studies have investigated the biological activity of Ethanone, 2-fluoro-1-(3-pyridinyl)- (9CI):

- Nicotinic Acetylcholine Receptor Binding : Research indicates that similar compounds can exhibit high affinity for nAChRs, suggesting that Ethanone may also possess this characteristic, potentially influencing nicotine addiction treatment strategies .

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit enzymes involved in inflammatory pathways. This action could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Cancer Research : A study examining pyridine derivatives found that compounds similar to Ethanone showed promising results in inhibiting cancer cell proliferation in vitro. For instance, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

- Neuroprotective Effects : Given its interaction with nAChRs, studies have suggested that Ethanone might have neuroprotective effects, which could be useful in developing therapies for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of Ethanone, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Varenicline | Nicotinic receptor partial agonist | Smoking cessation aid |

| Epibatidine | High affinity for nAChRs | Potential treatment for CNS disorders |

| Naringenin | Flavonoid structure | Antioxidant and anti-inflammatory |

Properties

IUPAC Name |

2-fluoro-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHQCGXMZJAGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.